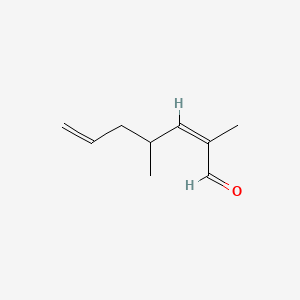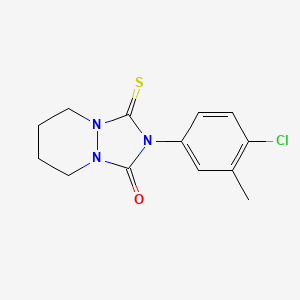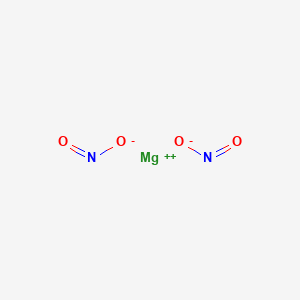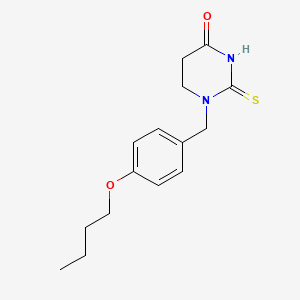
2,6-Heptadienal, 2,4-dimethyl-, (2Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Heptadienal, 2,4-dimethyl-, (2Z)- is an organic compound with the molecular formula C9H14O It is characterized by the presence of two double bonds and an aldehyde group, making it a member of the heptadienal family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Heptadienal, 2,4-dimethyl-, (2Z)- can be achieved through several methods. One common approach involves the aldol condensation of 2,4-dimethyl-2,4-hexadienal with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,6-Heptadienal, 2,4-dimethyl-, (2Z)- may involve the catalytic hydrogenation of precursor compounds followed by selective oxidation. This method allows for the efficient and scalable production of the compound, making it suitable for various commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Heptadienal, 2,4-dimethyl-, (2Z)- undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The double bonds and aldehyde group can be reduced to form saturated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.
Major Products Formed
Oxidation: 2,6-Heptadienoic acid, 2,4-dimethyl-, (2Z)-
Reduction: 2,6-Heptadienol, 2,4-dimethyl-, (2Z)-
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Heptadienal, 2,4-dimethyl-, (2Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Heptadienal, 2,4-dimethyl-, (2Z)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the double bonds may participate in various chemical reactions, contributing to the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Heptadienal, 2,4-dimethyl-
- 2,4-Heptadiene, 2,6-dimethyl-
- (2Z,4E)-6,6-Dimethyl-2,4-heptadienal
Uniqueness
2,6-Heptadienal, 2,4-dimethyl-, (2Z)- is unique due to its specific configuration and the presence of both double bonds and an aldehyde group. This combination of structural features imparts distinct chemical properties and reactivity, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
80192-49-0 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
(2Z)-2,4-dimethylhepta-2,6-dienal |
InChI |
InChI=1S/C9H14O/c1-4-5-8(2)6-9(3)7-10/h4,6-8H,1,5H2,2-3H3/b9-6- |
InChI-Schlüssel |
MIHSPYMZXYONJN-TWGQIWQCSA-N |
Isomerische SMILES |
CC(CC=C)/C=C(/C)\C=O |
Kanonische SMILES |
CC(CC=C)C=C(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate](/img/structure/B12691760.png)



![2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride](/img/structure/B12691787.png)




![4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride](/img/structure/B12691814.png)
![3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol]](/img/structure/B12691823.png)


